6-(4-Methylpiperazin-1-yl)nicotinic acid
Overview
Description
“6-(4-Methylpiperazin-1-yl)nicotinic acid” is a chemical compound with the CAS Number: 132521-70-1 . It has a molecular weight of 221.26 . The IUPAC name for this compound is 6-(4-methyl-1-piperazinyl)nicotinic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H15N3O2/c1-13-4-6-14(7-5-13)10-3-2-9(8-12-10)11(15)16/h2-3,8H,4-7H2,1H3,(H,15,16) . This code provides a specific description of the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 221.26 . The storage temperature is recommended to be at room temperature in an inert atmosphere .Scientific Research Applications
Crystal Structure Analysis
The complex of nicotinic acid, including derivatives like 6-(4-Methylpiperazin-1-yl)nicotinic acid, has been extensively studied for its crystal structure. These studies are vital for understanding the characteristic features of nicotinic acid, such as the twisting of the carboxyl group and hydrogen-bonding extension through its N and O sites (Athimoolam & Natarajan, 2007).
Design and Synthesis for Antihyperlipidemic Activity
Nicotinic acid hydrazide, a key component in compounds like this compound, has been incorporated into new derivatives for antihyperlipidemic activity. These compounds are evaluated for their potential in reducing serum cholesterol and triglycerides, indicating a significant role in lipid metabolism research (Shoman et al., 2020).
Role in Lipid-Lowering and Anti-lipolytic Effects
The use of nicotinic acid, a core element of this compound, in lipid-lowering treatments has been well-documented. Studies have shown its effectiveness in decreasing lipolysis in adipose tissue, which plays a crucial role in managing hyperlipidemia (Tunaru et al., 2003).
Antimycobacterial Properties
Research has explored the development of this compound derivatives for their potential antimycobacterial activity. This indicates a promising direction in the fight against diseases like tuberculosis (Patel, Chikhalia & Kumari, 2014).
Antiatherosclerotic Activity
Studies have demonstrated that nicotinic acid and its derivatives, including this compound, can inhibit the progression of atherosclerosis. This is significant for cardiovascular research, especially in understanding the role of these compounds in lipid modification and immune cell activity (Lukasova et al., 2011).
Vasorelaxation and Antioxidation Properties
The vasorelaxant and antioxidative properties of thionicotinic acid derivatives have been a subject of interest. These studies contribute to understanding how such compounds can be used in treating cardiovascular diseases and oxidative stress (Prachayasittikul et al., 2010).
Industrial Production Methods
Research into efficient and ecological methods for producing nicotinic acid is ongoing. This is crucial for its application in various industries, including pharmaceuticals and food technology (Lisicki, Nowak & Orlińska, 2022).
Molecular Docking Characteristics
Investigations into the electronic structure and molecular docking characteristics of niacin and its derivatives have been conducted. These studies are vital for understanding the interaction of these compounds with biological molecules, impacting drug design and development (Bardak, 2017).
Safety and Hazards
Properties
IUPAC Name |
6-(4-methylpiperazin-1-yl)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-13-4-6-14(7-5-13)10-3-2-9(8-12-10)11(15)16/h2-3,8H,4-7H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMVJHRGUIQPPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80566598 | |
Record name | 6-(4-Methylpiperazin-1-yl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80566598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132521-70-1 | |
Record name | 6-(4-Methylpiperazin-1-yl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80566598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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